molecular formula C9H9NO B069851 3-Ethylfuro[2,3-b]pyridine CAS No. 182819-47-2

3-Ethylfuro[2,3-b]pyridine

Cat. No.: B069851
CAS No.: 182819-47-2
M. Wt: 147.17 g/mol
InChI Key: VBGKQFWCRHHPAT-UHFFFAOYSA-N
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Description

3-Ethylfuro[2,3-b]pyridine is a high-value, fused bicyclic heteroaromatic compound of significant interest in medicinal chemistry and materials science. Its core structure, comprising a furan ring annulated with a pyridine ring, presents a privileged scaffold frequently found in pharmacologically active molecules. The ethyl substituent at the 3-position enhances lipophilicity and modulates electronic properties, making this compound a versatile and sophisticated intermediate for structure-activity relationship (SAR) studies.

Properties

CAS No.

182819-47-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethylfuro[2,3-b]pyridine

InChI

InChI=1S/C9H9NO/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3

InChI Key

VBGKQFWCRHHPAT-UHFFFAOYSA-N

SMILES

CCC1=COC2=C1C=CC=N2

Canonical SMILES

CCC1=COC2=C1C=CC=N2

Synonyms

Furo[2,3-b]pyridine, 3-ethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 B Pyridine Frameworks

Classical Approaches to Furo[2,3-b]pyridine (B1315467) Synthesis

Traditional methods for constructing the furo[2,3-b]pyridine core can be broadly categorized into the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) backbone or, conversely, the construction of the pyridine ring on a furan template. ias.ac.in Additionally, multicomponent reactions have emerged as a powerful strategy for the one-pot assembly of this fused heterocyclic system.

Cyclization Reactions for Furan Ring Formation on Pyridine Precursors

A prevalent strategy for synthesizing furo[2,3-b]pyridines involves the construction of the furan ring from appropriately substituted pyridine precursors. ias.ac.in This approach often utilizes intramolecular cyclization reactions of enols or related intermediates. ias.ac.in For instance, the reaction of 2-halopyridines can be followed by a subsequent ring closure to yield substituted furo[2,3-b]pyridines. nih.gov Another established method involves the base-promoted synthesis of ethyl-3-aminofuropyridine-2-carboxylates from 1-halo-2-cyanopyridines or 1-hydroxy-2-cyanopyridines using cesium carbonate. ias.ac.in The intramolecular cyclization of enolates derived from α-aryloxy ketones is a common tactic. For example, treatment of a pyridine derivative bearing an α-alkoxy ketone side chain with a base can induce cyclization to form the furan ring. The choice of the base and reaction conditions is critical to favor the desired intramolecular condensation over competing intermolecular reactions.

A notable example involves the synthesis of furo[2,3-b]pyridines from o-acetoxyalkynylpyridines. This transformation can be catalyzed by electrophilic species like iodine or palladium chloride in the presence of carbon monoxide, proceeding through an annulation strategy. ias.ac.in

Cyclization Reactions for Pyridine Ring Formation on Furan Precursors

An alternative classical approach involves the formation of the pyridine ring onto a pre-existing furan scaffold. ias.ac.in However, this strategy is often hampered by the inherent instability of the furan ring under the strongly acidic conditions typically required for classical pyridine ring syntheses like the Skraup or Doebner-von Miller reactions. semanticscholar.org Despite these challenges, some successful examples have been reported. For instance, the Friedländer annulation, which involves the condensation of a 2-aminofuran derivative with a β-dicarbonyl compound, can be employed to construct the pyridine ring. The reaction of 2-aminofurans with 4,4,4-trifluoro-1,3-dicarbonyls leads to the formation of 4-trifluoromethylfuro[2,3-b]pyridines. ias.ac.in Another approach is the thermal annulation of 2-(2-amino-5-methylfuran-3-ylmethylidene) derivatives, which yields furo[2,3-b]pyridines at high temperatures. ias.ac.in

Multicomponent Reaction Strategies for Furo[2,3-b]pyridine Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furo[2,3-b]pyridines in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. While specific MCRs for the direct synthesis of 3-Ethylfuro[2,3-b]pyridine are not extensively detailed in the provided context, the general principles of MCRs are applicable. For instance, a Groebke–Blackburn–Bienaymé (GBB) type reaction, which typically yields imidazofused scaffolds, has been shown to produce furo[2,3-c]pyridines as an "unusual" product when pyridoxal (B1214274) is used as the aldehyde component. acs.orgnih.gov This suggests the potential for developing novel MCRs that could be tailored for the synthesis of the furo[2,3-b]pyridine isomer.

Modern Synthetic Innovations for Furo[2,3-b]pyridine Derivatives

Contemporary synthetic chemistry has witnessed the advent of powerful new methodologies, particularly those leveraging transition-metal catalysis, for the construction of heterocyclic frameworks. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods.

Transition-Metal Catalyzed Routes to Furo[2,3-b]pyridines

Transition-metal catalysis has revolutionized the synthesis of furans and their fused derivatives. nih.gov Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze cycloisomerization, cross-coupling, and annulation reactions leading to the furan ring system. nih.gov These methods provide access to a wide range of substituted furans that can serve as precursors for furo[2,3-b]pyridine synthesis.

Palladium catalysis has proven to be a particularly versatile tool for the synthesis of furo[2,3-b]pyridines. nih.gov These methods often involve the intramolecular cyclization of suitably functionalized pyridine precursors.

One prominent palladium-catalyzed approach is the cyclization of iodopyridinyl allyl ethers. This reaction, typically carried out in the presence of a palladium(II) catalyst, a base, and a chloride source, provides access to dihydrofuropyridines which can be subsequently oxidized to the corresponding furo[2,3-b]pyridines. clockss.org The reaction conditions, including the choice of base and solvent, can significantly influence the yield of the desired product. clockss.org

Another powerful palladium-catalyzed strategy involves the coupling of alkynes with halopyridines followed by cyclization. For example, a one-pot synthesis can be achieved through a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov More specifically, a Pd(II)-catalyzed synthesis has been developed from β-ketodinitriles and alkynes, which proceeds via an unusual N-H/C annulation to concurrently construct the furan and pyridine rings. researchgate.netacs.orgnih.govacs.org This method is notable for the participation of both nitrile groups in the cyclization process. acs.orgnih.gov

Furthermore, palladium-catalyzed branching cyclizations of enediyne-imides have been reported to yield polysubstituted furo[2,3-b]pyridines. nih.gov The reaction of 3-iodo-2-(prop-2-yn-1-yloxy)pyridine with terminal alkynes in the presence of a palladium catalyst also affords 2,3-disubstituted furo[2,3-b]pyridines.

A concise four-step synthesis of furo[2,3-b]pyridines with handles for palladium-mediated cross-coupling reactions has also been described, highlighting the utility of this approach for accessing functionalized derivatives for structure-activity relationship studies. nih.gov

Starting Materials Catalyst/Reagents Product Key Features Reference
Enediyne-imidesPalladium catalystPolysubstituted furo[2,3-b]pyridinesBranching cyclizations, N,O-bisnucleophile nih.gov
2-HalopyridinesPalladium catalystSubstituted furo[2,3-b]pyridinesNucleophilic aromatic substitution followed by ring closure nih.gov
β-Ketodinitriles and AlkynesPd(II) catalystFuro[2,3-b]pyridinesN-H/C annulation, concurrent furan and pyridine ring formation researchgate.netacs.orgnih.govacs.org
Iodopyridinyl allyl ethersPalladium(II) acetate, potassium carbonate, n-Bu4NClDihydrofuropyridinesCyclization of allyl ethers clockss.org
3-Iodo-2-(prop-2-yn-1-yloxy)pyridine and terminal alkynesPalladium catalyst2,3-Disubstituted furo[2,3-b]pyridinesCoupling followed by cyclization
Trisubstituted pyridines4-step synthesisFuro[2,3-b]pyridines with handles for cross-couplingScalable, allows for functionalization at 3- and 5-positions nih.gov
o-AcetoxyalkynylpyridinesI2 or PdCl2/CO2,3-Disubstituted furo[2,3-b]pyridinesElectrophilic cyclization ias.ac.in
Copper-Catalyzed Methodologies for Furo[2,3-b]pyridine Synthesis

Copper catalysis has been effectively employed in the synthesis of furo[2,3-b]pyridine derivatives. These methods often involve the coupling of appropriately substituted pyridine and alkyne precursors, followed by a cyclization step. For instance, the reaction of 2-hydroxypyridinyl iodides with a variety of 1-alkynes in the presence of a palladium(II) and copper(I) iodide co-catalyst system provides 2-substituted furopyridines. wgtn.ac.nz This approach was utilized in the synthesis of melatonin (B1676174) analogues, demonstrating the utility of copper co-catalysis in constructing the furo[2,3-b]pyridine scaffold. wgtn.ac.nz

Another notable copper-catalyzed method involves a one-pot, three-component coupling strategy. For example, the synthesis of furo[2,3-b]quinoxalines, a related fused system, has been achieved through a copper(II)-catalyzed reaction of an o-phenylenediamine, ethyl glyoxalate, and a terminal alkyne. researchgate.net This is followed by a 5-endo-dig cyclization, showcasing the efficiency of copper catalysts in facilitating complex transformations in a single step. researchgate.net While this example leads to a quinoxaline (B1680401) derivative, the underlying principles of copper-catalyzed A³-coupling followed by cyclization are applicable to the synthesis of other furo-heterocycles.

Research has also demonstrated the use of copper(II) triflate (Cu(OTf)₂) as a versatile catalyst in multicomponent reactions to form various heterocyclic frameworks. Current time information in Bangalore, IN. These reactions can proceed through cascade processes, highlighting the potential for developing efficient and atom-economical routes to furo[2,3-b]pyridines.

Base-Catalyzed Cascade Reactions for Dihydrofuro[2,3-b]pyridines

Base-catalyzed cascade reactions offer an efficient route to 2,3-dihydrofuro[2,3-b]pyridines, which are valuable precursors that can be oxidized to the aromatic furo[2,3-b]pyridine system. A novel protocol has been developed for the synthesis of multisubstituted 2,3-dihydrofuro[2,3-b]pyridines from the reaction of readily available N-propargylic β-enaminones and arylaldehydes. cdnsciencepub.comnih.gov This transformation is catalyzed by a simple base, potassium hydroxide (B78521) (KOH), and proceeds in moderate to excellent yields. cdnsciencepub.comresearchgate.net

The reaction is initiated by the base-catalyzed addition of the enaminone to the aldehyde, followed by a cascade of intramolecular cyclizations. cdnsciencepub.com An important intermediate in this process is believed to be a 1,4-oxazepine, which is generated through a 7-exo-dig cyclization of the N-propargylic enaminone. cdnsciencepub.com This cascade reaction demonstrates a broad substrate scope with good functional group tolerance, providing a practical method for accessing the dihydrofuro[2,3-b]pyridine core. cdnsciencepub.com

The table below summarizes the optimized reaction conditions and the scope of the base-catalyzed synthesis of 2,3-dihydrofuro[2,3-b]pyridines.

EntryAldehyde (R group)Yield (%)
1C₆H₅85
24-MeC₆H₄92
34-MeOC₆H₄95
44-FC₆H₄82
54-ClC₆H₄88
64-BrC₆H₄86
72-Naphthyl81

Data compiled from a study on base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines. cdnsciencepub.com

Green Chemistry Approaches in Furo[2,3-b]pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For furo[2,3-b]pyridine synthesis, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One green synthetic route has been developed for new benzopyrano[2,3-b]pyridines, which are structurally related to furo[2,3-b]pyridines, using a Friedlander condensation in the presence of Zn(L-proline)₂ as an efficient and recyclable Lewis acid catalyst in water. pjps.pk This methodology offers several advantages, such as short reaction times, mild conditions, and a simple operational procedure. pjps.pk

Solvent-free synthesis is another key aspect of green chemistry. Mechanochemical methods, such as mechanical milling and manual grinding, eliminate the need for harmful solvents and can lead to high-yield production with shorter reaction times. Microwave-assisted synthesis is another energy-efficient technique that has been shown to reduce reaction times significantly while maintaining comparable yields to classical heating methods for the synthesis of various heterocycles. Although specific examples for the parent this compound are not detailed, these green chemistry principles are broadly applicable to its synthesis. For instance, the use of water/methanol mixtures as solvents and the recovery and reuse of catalysts like NH₄Br have been highlighted as green approaches in the synthesis of related furo[3,2-b]pyridine (B1253681) compounds. researchgate.net

Targeted Synthesis of 3-Substituted Furo[2,3-b]pyridine Derivatives

The functionalization of the furo[2,3-b]pyridine core is crucial for modulating its biological activity. The 3-position is a common site for substitution to explore structure-activity relationships (SAR). mdpi.com

Strategies for Incorporating Ethyl Substitution at Position 3

While the direct ethylation of the furo[2,3-b]pyridine ring at the 3-position is not widely reported, a multi-step strategy commencing from a readily available precursor provides a viable route to this compound. This approach typically begins with the synthesis of an ethyl 3-carboxylate derivative, which can then be chemically modified to the desired ethyl group.

A concise and mild, metal-free method has been developed for the synthesis of 2,3-substituted furo[2,3-b]pyridines, including those bearing an ethyl carboxylate group at the 3-position. This strategy involves the reaction of a pyridine N-oxide derivative with an appropriate acyl chloride or anhydride. The reaction proceeds through the formation of an ethyl acetoacetate (B1235776) derivative, which undergoes deprotonation and cyclization to generate the furo[2,3-b]pyridine framework with yields ranging from 50-91%.

Once the ethyl 3-carboxylate-furo[2,3-b]pyridine is obtained, it can be converted to this compound through a sequence of standard organic transformations. A plausible synthetic pathway involves the following steps:

Reduction of the Ester: The ethyl carboxylate group can be reduced to a primary alcohol (3-hydroxymethyl-furo[2,3-b]pyridine). Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent are typically effective for this transformation.

Conversion of the Alcohol to a Halide: The resulting primary alcohol can be converted into a more reactive leaving group, such as a halide (e.g., 3-chloromethyl- or 3-bromomethyl-furo[2,3-b]pyridine). This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Reduction of the Halide: The final step involves the reduction of the halide to the ethyl group. This can be accomplished using various reducing agents, including catalytic hydrogenation (H₂/Pd-C) or by using a hydride source like LiAlH₄.

This multi-step approach, starting from a readily accessible ester, provides a reliable method for the targeted synthesis of this compound. The synthesis of 3-ethyl-7-azaindole, an isomer of the target compound, has been reported via the Fischer indole (B1671886) synthesis from 2-pyridylhydrazones, indicating that cyclization strategies can also be tailored to produce specific alkyl-substituted furopyridines. nih.gov

Chemical Transformations and Reactivity of the Furo 2,3 B Pyridine System

Electrophilic Aromatic Substitution on the Furan (B31954) Ring Moiety

The furan portion of the 3-Ethylfuro[2,3-b]pyridine system is inherently electron-rich and thus represents the kinetically favored site for electrophilic aromatic substitution. In the unsubstituted furo[2,3-b]pyridine (B1315467), the C2 position is the most reactive site for electrophiles. The presence of an ethyl group at the C3 position in this compound sterically blocks this position and electronically reinforces the C2 position as the exclusive site of substitution on the furan ring.

Nitration introduces a nitro group (–NO₂) onto an aromatic ring. For a sensitive heterocyclic system like furo[2,3-b]pyridine, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) that are often required for deactivating rings like pyridine (B92270) are generally avoided to prevent degradation. Milder conditions are preferable for reaction on the activated furan ring. The expected product from the nitration of this compound is 3-Ethyl-2-nitrofuro[2,3-b]pyridine.

Table 1: Representative Nitration of this compound

ReactantReagentsConditionsExpected Product
This compoundAcetyl nitrate (B79036) (from HNO₃/Ac₂O)Low temperature (e.g., 0 °C)3-Ethyl-2-nitrofuro[2,3-b]pyridine

Halogenation, specifically bromination, is a characteristic electrophilic substitution reaction for electron-rich heterocycles. Reagents such as N-Bromosuccinimide (NBS) in a non-polar solvent are typically effective for the selective bromination of furan rings while minimizing side reactions. For this compound, this reaction is predicted to yield 2-Bromo-3-ethylfuro[2,3-b]pyridine with high regioselectivity.

Table 2: Representative Bromination of this compound

ReactantReagentSolventExpected Product
This compoundN-Bromosuccinimide (NBS)CCl₄ or THF2-Bromo-3-ethylfuro[2,3-b]pyridine

The Vilsmeier-Haack reaction is an efficient method for introducing a formyl group (–CHO) onto electron-rich aromatic and heteroaromatic compounds. ijpcbs.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.com The furan ring of this compound is sufficiently activated to undergo this transformation. The electrophilic iminium species attacks the C2 position, and subsequent hydrolysis yields the corresponding aldehyde. jk-sci.com

Table 3: Vilsmeier-Haack Formylation of this compound

ReactantReagentsConditionsExpected Product
This compoundPOCl₃, DMF0 °C to room temp., then aqueous workupThis compound-2-carbaldehyde

Hydrogen-deuterium (H-D) exchange is a reaction that provides insight into the kinetic acidity of C-H bonds within a molecule. nih.gov In the this compound molecule, the proton at the C2 position is the most electrophilically activated on the furan ring and, therefore, the most labile. In the presence of a deuterium (B1214612) source such as deuterated water (D₂O), often with acid or base catalysis, this C2 proton is expected to exchange with a deuterium atom preferentially over any other proton on the heterocyclic core. This exchange can be monitored by techniques like NMR spectroscopy or mass spectrometry. researchgate.net

Table 4: Hydrogen-Deuterium Exchange on this compound

PositionRelative Exchange RateConditions
C2-HFastestD₂O, acid or base catalyst
Pyridine Ring C-HVery SlowD₂O, acid or base catalyst

Reactions Involving the Pyridine Ring Moiety

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive toward electrophilic aromatic substitution. quora.comyoutube.com Functionalization of this ring typically requires alternative strategies, with the formation of an N-oxide being one of the most versatile methods. acs.org

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits profoundly altered reactivity. scripps.edu The N-oxide function increases the electron density at the C4 and C6 positions (ortho and para to the N-oxide group), making the pyridine ring more susceptible to certain electrophilic substitutions. youtube.com More significantly, the N-oxide oxygen can be activated by reagents such as POCl₃ or acetic anhydride, which facilitates nucleophilic substitution at the C4 and C6 positions. This two-step process allows for the introduction of a wide range of functional groups, such as halogens or cyano groups, onto the otherwise inert pyridine ring. acs.orgscripps.edu

Table 5: N-Oxide Formation and Subsequent Functionalization

Reaction StepReactantReagentsProduct
1. N-OxidationThis compoundm-CPBAThis compound N-oxide
2. FunctionalizationThis compound N-oxidee.g., POCl₃4-Chloro-3-ethylfuro[2,3-b]pyridine

C-H Amination and Borylation Reactions on the Pyridine Moiety

Direct C-H functionalization offers an efficient and atom-economical approach to modifying heterocyclic systems without the need for pre-functionalized substrates.

C-H Amination: The pyridine moiety of the furo[2,3-b]pyridine core can undergo direct C-H amination. This transformation can be achieved on the N-oxide derivative, which is known to be more reactive towards nucleophiles. acs.org The reaction of a furo[2,3-b]pyridine N-oxide with a phosphonium (B103445) salt and a nucleophilic amine can furnish the corresponding aminated product, typically at the α-position (C-6) of the pyridine ring. acs.org

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful method for preparing heteroaryl boronates, which are versatile intermediates in cross-coupling reactions. rsc.orgnih.gov The application of this methodology to the furo[2,3-b]pyridine system allows for the direct conversion of a C-H bond to a C-B bond. The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered positions. umich.edursc.org For the furo[2,3-b]pyridine scaffold, C-H borylation has been successfully demonstrated, providing a route to borylated derivatives that can be used in subsequent functionalization reactions. acs.org

Functional Group Interconversions on Substituted Furo[2,3-b]pyridines

Substituents on the furo[2,3-b]pyridine ring can be chemically transformed to introduce new functional groups or to build more complex molecular architectures.

Amide Formation from Carboxylate Derivatives

Carboxylate derivatives of furo[2,3-b]pyridine, such as carboxylic acids or esters, are common precursors for the synthesis of amides. nih.gov The conversion of a carboxylic acid to an amide typically requires an activating agent to facilitate the reaction with an amine. rsc.orgyoutube.com Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acid chloride. khanacademy.orgyoutube.com The direct reaction between a carboxylic acid and an amine is also possible but often requires high temperatures to drive the dehydration process. rsc.org Furo[2,3-b]pyridine-2-carboxamides, for instance, have been synthesized and investigated for their biological activities. nih.gov

Table 3: General Conditions for Amide Formation

Starting Material Reagents Product Reference
Carboxylic Acid Amine, Coupling Agent (e.g., DCC) Amide youtube.com
Carboxylic Acid SOCl₂ then Amine Amide khanacademy.org
Ester Amine, Heat Amide khanacademy.org

Cyclization Reactions to Form Fused Polycyclic Systems

The furo[2,3-b]pyridine scaffold serves as a valuable building block for the synthesis of more complex, fused polycyclic systems. researchgate.net The presence of functional groups on the core ring structure allows for intramolecular or intermolecular cyclization reactions to construct new rings. For example, derivatives containing amino, amide, or ester groups are particularly suitable for heterocyclization reactions. researchgate.net This strategy has been employed to synthesize a variety of condensed furo[2,3-b]pyridines, including systems fused with additional heterocyclic or carbocyclic rings, which often exhibit interesting biological properties. researchgate.net The reaction of substituted pyridones with binucleophiles can lead to the formation of polycyclic pyridones through ring-opening and subsequent cyclization transformations. mdpi.com

Spectroscopic Characterization Methodologies for Furo 2,3 B Pyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Ethylfuro[2,3-b]pyridine. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the heterocyclic core and the ethyl substituent. The aromatic region will feature signals for protons H-2, H-4, H-5, and H-6. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the fused ring system. modgraph.co.uk The ethyl group at the C-3 position will exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.5 - 7.8 Singlet -
H-4 8.3 - 8.6 Doublet of doublets ~4.8, 1.5
H-5 7.2 - 7.5 Doublet of doublets ~8.0, 4.8
H-6 8.0 - 8.3 Doublet of doublets ~8.0, 1.5
-CH₂-CH₃ 2.8 - 3.1 Quartet ~7.5

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions. compoundchem.com

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, nine distinct signals are expected, corresponding to the seven carbons of the furo[2,3-b]pyridine (B1315467) core and the two carbons of the ethyl group. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. Carbons adjacent to the heteroatoms (C-2, C-3a, C-4, C-7a) are typically shifted to different fields compared to the other carbons. compoundchem.comwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 142 - 145
C-3 118 - 122
C-3a 150 - 154
C-4 145 - 148
C-5 116 - 119
C-6 130 - 133
C-7a 160 - 164
-CH₂-CH₃ 18 - 22

Note: Predicted values are based on general principles and data for analogous structures. compoundchem.comwisc.edu

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the pyridine (B92270) ring (H-4 with H-5, and H-5 with H-6). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). nanalysis.com It allows for the direct assignment of the carbon signals for all protonated carbons (C-2, C-4, C-5, C-6, and the two carbons of the ethyl group). epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) couplings between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) like C-3, C-3a, and C-7a. Key correlations would be expected from the methylene protons of the ethyl group to carbons C-2, C-3, and C-3a, confirming the position of the substituent. epfl.ch

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands for the aromatic system and the alkyl side chain.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretching Aromatic (Furo[2,3-b]pyridine ring)
2980 - 2850 C-H stretching Aliphatic (Ethyl group)
1620 - 1570 C=N stretching Pyridine ring
1550 - 1450 C=C stretching Aromatic rings
1250 - 1050 C-O-C stretching Furan (B31954) ring

Note: These are typical ranges for the specified functional groups. vscht.cznist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at a specific mass-to-charge ratio (m/z), confirming its molecular formula. nih.gov

The electron ionization (EI) mass spectrum would also exhibit a characteristic fragmentation pattern. The molecular ion is energetically unstable and can break into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃): Formation of a [M-15]⁺ ion.

Loss of an ethyl radical (•CH₂CH₃): This is often a significant fragmentation, leading to a stable furo[2,3-b]pyridinium cation [M-29]⁺. libretexts.org

Cleavage of the heterocyclic rings: Subsequent fragmentation of the fused ring system can lead to smaller ions, providing further structural information. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum is characteristic of the chromophore within the molecule. The furo[2,3-b]pyridine system is an aromatic chromophore, and its UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

The π → π* transitions, which are typically of high intensity, arise from the conjugated π-system of the fused rings. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker. The absorption maxima (λ_max) for furo[2,3-b]pyridine analogs typically appear in the UV region, often with multiple bands between 250 and 390 nm. researchgate.netnist.gov

Computational Chemistry Studies of Furo 2,3 B Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 3-Ethylfuro[2,3-b]pyridine, offering a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For the furo[2,3-b]pyridine (B1315467) scaffold, DFT calculations are used to predict key structural parameters. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely structure.

Theoretically, the optimized geometry of this compound would reveal a planar fused ring system, a characteristic of aromatic heterocyclic compounds. The ethyl group at the 3-position would introduce a region of non-planarity. DFT calculations would provide precise values for:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-O bonds within the fused rings).

Bond Angles: The angles formed by three consecutive atoms, which define the shape of the rings.

Dihedral Angles: The rotational angles between planes of atoms, which would describe the orientation of the ethyl substituent relative to the planar furo[2,3-b]pyridine core.

These predicted parameters are crucial for understanding the molecule's stability and how its shape influences its interactions with other molecules.

DFT is also employed to map the electronic landscape of a molecule, providing insights into its reactivity. For furo[2,3-b]pyridine systems, this involves calculating several key descriptors.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a furo[2,3-b]pyridine derivative, the MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring, indicating these are sites susceptible to electrophilic attack or for forming hydrogen bonds. Positive potential (blue) would be expected around the hydrogen atoms.

Fukui Functions and Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For furo[2,3-b]pyridines, analysis of these orbitals helps predict the most probable sites for nucleophilic and electrophilic reactions. Fukui functions provide a more detailed, atom-specific measure of reactivity within the molecule.

Computational methods can predict various types of spectra, which can be used to confirm the identity and structure of a synthesized compound. For this compound, DFT calculations can simulate:

Infrared (IR) Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies can be compared with experimental IR data to help assign specific peaks to particular vibrational modes (e.g., C-H stretching, C=N stretching).

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. This can help understand the chromophores within the molecule and predict the wavelength of maximum absorption (λmax).

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a furo[2,3-b]pyridine derivative) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or enzyme). This method is crucial in drug discovery for predicting the binding mode and affinity of potential drug candidates.

Furo[2,3-b]pyridine derivatives have been investigated as inhibitors for various protein kinases, which are important targets in cancer therapy. cncb.ac.cnnih.gov Molecular docking studies predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Studies have shown that furo[2,3-b]pyridine derivatives can dock effectively into the ATP-binding sites of kinases such as Cyclin-Dependent Kinase 2 (CDK2), AKT1 (a serine/threonine kinase), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). cncb.ac.cnnih.gov

Table 1: Predicted Binding Affinities of Furo[2,3-b]pyridine Derivatives with Various Protein Kinases
Furo[2,3-b]pyridine DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2Not explicitly stated, but showed favorable binding mode nih.gov
Various derivativesAKT1Strong binding affinities reported cncb.ac.cn
Various derivativesEstrogen Receptor Alpha (ERα)Strong binding affinities reported cncb.ac.cn
Various derivativesHER2Strong binding affinities reported cncb.ac.cn
Tetrahydrothieno[2,3-b]quinolone-2-carboxamide series (related scaffold)Phosphoinositide specific-phospholipase CNot explicitly stated, but key interactions identified nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity. For the furo[2,3-b]pyridine scaffold, common interaction modes observed in docking studies include:

Hydrogen Bonding: This is a critical interaction where a hydrogen atom is shared between two electronegative atoms. The nitrogen atom in the pyridine ring and the furan oxygen are common hydrogen bond acceptors. Amine or hydroxyl substituents on the furo[2,3-b]pyridine ring can act as hydrogen bond donors. For instance, in the active site of CDK2, derivatives have been shown to form hydrogen bonds with the backbone of key amino acid residues like Leu83. nih.gov Similarly, interactions with residues such as His356, Glu341, and Arg549 have been noted in other enzyme targets. nih.gov

π-π Stacking: The aromatic rings of the furo[2,3-b]pyridine core can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the protein's binding pocket. This type of interaction is crucial for stabilizing the complex.

Hydrophobic Interactions: Non-polar parts of the ligand, such as the ethyl group in this compound or other alkyl/aryl substituents, can form favorable hydrophobic interactions with non-polar residues in the binding site, such as leucine (Leu), isoleucine (Ile), and valine (Val). nih.gov

Table 2: Key Ligand-Receptor Interactions for Furo[2,3-b]pyridine Scaffolds
Target ProteinInteracting Amino Acid ResiduesType of InteractionReference
CDK2Leu83, Lys89, Phe82, Ile10Hydrogen Bonding, Hydrophobic Interactions nih.gov
Phosphoinositide specific-phospholipase CHis356, Glu341, Arg549, Lys438Hydrogen Bonding nih.gov

These computational analyses are instrumental in rational drug design, allowing scientists to modify the structure of the this compound scaffold to enhance its binding affinity and selectivity for specific biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed insights into the stability of ligand-receptor complexes and the nature of their interactions, which are crucial for drug design.

In studies of related heterocyclic systems like furo[2,3-d]pyrimidines, which share structural similarities with furo[2,3-b]pyridines, MD simulations have been employed to validate molecular docking results. nih.govrsc.org For instance, simulations can reveal how a specific derivative, such as a potent anticancer agent, interacts with the binding sites of target proteins like PI3K and AKT-1. nih.govrsc.org These simulations can confirm the stability of the compound within the active site and identify key amino acid residues that form hydrogen bonds or other crucial interactions. nih.gov By observing the trajectory, conformational changes, and interaction energies over a set period, researchers can gain a dynamic understanding of the binding events that is not available from static docking models alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com QSAR models are developed to predict the activity of new, unsynthesized molecules, thereby saving significant time and resources in drug discovery. nih.gov These models correlate physicochemical properties or theoretical molecular descriptors of chemicals with their known activities to build a predictive function. wikipedia.org Three-dimensional QSAR (3D-QSAR) methods, in particular, consider the 3D structure of molecules, which is critical for understanding interactions with biological targets. wikipedia.org

Comparative Molecular Field Analysis (CoMFA) is a foundational 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. wikipedia.orgijpsonline.com In a CoMFA study, molecules are aligned in 3D space, and their interaction fields with a probe atom are calculated at various points on a grid surrounding them. google.com The resulting field values are then statistically correlated with the biological activity data using methods like Partial Least Squares (PLS). ijpsonline.comgoogle.com

The primary output of a CoMFA analysis is a 3D contour map that visualizes regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. This provides an intuitive guide for designing more potent derivatives. The statistical robustness of a CoMFA model is evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

To illustrate the typical results from such an analysis, the table below shows representative statistical data from a 3D-QSAR study on a set of bioactive molecules.

Statistical ParameterValueDescription
q² (Cross-Validated)0.840Indicates the internal predictive ability of the model.
r² (Non-Cross-Validated)0.975Measures the goodness of fit of the model to the training data.
Standard Error of Estimate (SEE)0.152Represents the deviation of predicted values from actual values.
F-statistic214.7Indicates the statistical significance of the regression model.
r²_pred (External Validation)0.694Measures the predictive power on an external test set.

Data in the table is representative of a typical CoMFA model, based on findings from a study on α1A-adrenoceptor antagonists, to illustrate the outputs of the methodology. researchgate.net

Comparative Molecular Similarity Index Analysis (CoMSIA) is an advancement of CoMFA that also generates a 3D-QSAR model. mdpi.com Instead of using Lennard-Jones and Coulombic fields, CoMSIA calculates similarity indices using a Gaussian function, which avoids the abrupt changes and singularities at atomic positions seen in CoMFA fields. nih.gov A key advantage of CoMSIA is its inclusion of additional descriptor fields: hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor, in addition to steric and electrostatic fields. nih.govresearchgate.net

This multi-faceted approach often leads to contour maps that are more intuitive and easier to interpret, highlighting specific physicochemical properties required for activity within the ligand structure itself. nih.govnih.gov The statistical validation of a CoMSIA model is similar to that of CoMFA, employing parameters like q² and r² to assess its predictive power and robustness. The combination of multiple fields can provide a more comprehensive understanding of the structure-activity relationship.

The following table presents typical statistical results for a CoMSIA model, demonstrating its performance metrics.

Statistical ParameterValueDescription
q² (Cross-Validated)0.840Indicates the internal predictive ability of the model.
r² (Non-Cross-Validated)0.967Measures the goodness of fit of the model to the training data.
Standard Error of Estimate (SEE)0.174Represents the deviation of predicted values from actual values.
F-statistic161.9Indicates the statistical significance of the regression model.
r²_pred (External Validation)0.671Measures the predictive power on an external test set.

Data in the table is representative of a typical CoMSIA model, based on findings from a study on α1A-adrenoceptor antagonists, to illustrate the outputs of the methodology. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound This compound .

The provided article outline requests detailed information on the anticancer, antiproliferative, and antimicrobial properties of this specific molecule, including its effects on enzyme targets, cellular signaling pathways, and various cell lines.

While the broader class of compounds known as furo[2,3-b]pyridine scaffolds has been investigated for such biological activities, the explicit instruction to focus solely on "this compound" cannot be fulfilled. researchgate.net Scientific studies have explored various derivatives of the furo[2,3-b]pyridine core, but the ethyl-substituted version at the 3-position is not among those with published biological data in the accessible literature. nih.gov

Extrapolating findings from other related but distinct furo[2,3-b]pyridine derivatives to this compound would be scientifically inaccurate and speculative. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Biological Activities and Mechanistic Insights of Furo 2,3 B Pyridine Scaffolds Excluding Prohibited Information

Antimicrobial Properties

Activity Against Mycobacteria (e.g., Mycobacterium tuberculosis)

The furo[2,3-b]pyridine (B1315467) core structure has been identified as a promising scaffold in the search for new antibiotics to treat tuberculosis, including against multidrug-resistant strains of Mycobacterium tuberculosis. Research has involved the screening of in-house libraries of various furopyridine derivatives to identify compounds with selective bioactivity. However, specific studies detailing the evaluation of 3-Ethylfuro[2,3-b]pyridine for its activity against mycobacteria are not available in the current scientific literature. Therefore, no specific data on its minimum inhibitory concentration (MIC) or efficacy against Mycobacterium tuberculosis or other mycobacterial species can be provided.

Potential as Antitrypanosomal Agents

The furo[2,3-b]pyridine scaffold has been explored as a potential core for developing new antitrypanosomal agents. Research in this area has included the synthesis and modification of the furopyridine ring system, such as the introduction of aliphatic groups, to investigate the structure-activity relationship against various Trypanosoma species. Despite this interest in the general scaffold, specific research on the antitrypanosomal potential of this compound has not been published. Consequently, there is no available data regarding its efficacy, potency (e.g., IC₅₀ values), or selectivity against trypanosomal parasites.

Anti-inflammatory Potential through Pathway Modulation

Derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been investigated as potential anti-inflammatory agents through the inhibition of pathways involving kinases such as the Interleukin-1 receptor-associated kinase 4 (IRAK4). Inhibition of IRAK4 can modulate downstream signaling of NF-κB and MAPK, which are critical in the innate immune response. However, a direct investigation into the anti-inflammatory properties of this compound, or its ability to modulate these or other inflammatory pathways (e.g., cyclooxygenase [COX] enzymes), has not been reported in the available literature. Thus, no data on its specific mechanisms or potency as an anti-inflammatory agent exists.

Antioxidant Activity (e.g., DPPH Radical Scavenging)

The antioxidant potential of various heterocyclic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. While the broader class of furo[2,3-b]pyridine derivatives has been noted for potential antioxidant effects, specific studies quantifying the DPPH radical scavenging activity of this compound are absent from the peer-reviewed literature. Therefore, no data, such as IC₅₀ or percentage inhibition values, are available for this specific compound.

Neuroprotective Properties

While related heterocyclic systems like pyrrolo[2,3-b]pyridines have been the subject of research for potential neuroprotective roles, particularly in the context of Alzheimer's disease through mechanisms like GSK-3β inhibition, there is no corresponding research available for the this compound compound. Searches for studies investigating its effects on neuronal cell viability, protection against oxidative stress in neuronal cells, or modulation of pathways relevant to neurodegenerative diseases did not yield any results.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the furo[2,3-b]pyridine class, SAR studies have been conducted to explore how different substituents affect activities such as antimycobacterial and antitrypanosomal efficacy. These studies often explore a range of substitutions at various positions on the heterocyclic core to optimize potency and selectivity. However, within the body of available research, specific SAR studies detailing the role and impact of the 3-ethyl group of this compound on its engagement with any specific biological target are not documented.

Applications of Furo 2,3 B Pyridine Derivatives in Materials Science

Development of Advanced Materials with Tunable Properties

The furo[2,3-b]pyridine (B1315467) scaffold offers a versatile platform for the development of advanced materials with tailored properties. The characteristics of these materials can be finely tuned through synthetic modifications of the core structure. ias.ac.in By introducing various functional groups at different positions on the furo[2,3-b]pyridine ring system, chemists can systematically alter the electronic and photophysical properties of the resulting molecules. This ability to customize the molecular structure allows for the rational design of materials with specific functionalities for a range of applications. The enhanced stability and distinct electronic properties of these fused heterocycles are key advantages in the design of novel organic materials. ias.ac.in

Potential for Electronic or Optical Applications

The unique molecular architecture of furo[2,3-b]pyridine derivatives has led to their investigation in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). For instance, a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine (PFP) has been developed as a core structure for a triplet host material. researchgate.net This material has demonstrated high efficiency in green phosphorescent OLEDs, showcasing the potential of the furo[2,3-b]pyridine scaffold in this technology. researchgate.net

Derivatives of the isomeric furo[3,2-b]pyridine (B1253681) have also been explored as electron-transporting materials in blue thermally activated delayed fluorescence (TADF) OLEDs. The performance of these materials highlights the potential of the furopyridine core in creating efficient and stable components for next-generation displays and lighting. The strategic design of these molecules, focusing on their thermal stability and electronic properties, is crucial for their successful application in such devices.

The exploration of pyridine-fused N-heteroarenes, including furo[2,3-b]pyridines, is a promising avenue for the creation of novel N-heterocycles with renewed physical and chemical properties. acs.org These properties are essential for the development of functional materials used in sensors, pigments, and dyes. acs.org

Future Research Directions and Outlook

Design and Synthesis of Novel 3-Ethylfuro[2,3-b]pyridine Analogs

The synthesis of novel analogs of this compound is a critical step towards understanding its structure-activity relationship (SAR) and optimizing its pharmacological properties. Future synthetic strategies will likely focus on modifications at various positions of the furo[2,3-b]pyridine (B1315467) core to modulate potency, selectivity, and pharmacokinetic profiles.

Key Synthetic Approaches:

Modification of the Pyridine (B92270) Ring: Introducing various substituents on the pyridine ring can influence the molecule's polarity, basicity, and interactions with biological targets.

Functionalization of the Furan (B31954) Ring: Alterations to the furan moiety, including the introduction of different functional groups, can impact binding affinity and metabolic stability.

Annulation of Additional Rings: The fusion of other heterocyclic or carbocyclic rings to the furo[2,3-b]pyridine scaffold can lead to the development of entirely new chemical entities with unique pharmacological profiles. researchgate.net

Recent synthetic methodologies for related furo[2,3-b]pyridine derivatives have employed techniques such as Claisen-Schmidt condensation followed by sequential cyclizations. cncb.ac.cn These approaches could be adapted for the efficient generation of a diverse library of this compound analogs for biological screening.

Advanced Mechanistic Investigations into Biological Activity

While the broader class of furo[2,3-b]pyridines has been associated with various biological activities, including anticancer and anti-inflammatory effects, the specific molecular mechanisms of action for this compound remain to be elucidated. cncb.ac.cnnih.gov Future research will need to employ a range of advanced techniques to unravel these mechanisms.

Potential Areas of Mechanistic Study:

Target Identification and Validation: Identifying the specific protein targets of this compound is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental.

Signaling Pathway Analysis: Once targets are identified, detailed studies will be required to understand how the compound modulates downstream signaling pathways. This could involve investigating its effects on key cellular processes like proliferation, apoptosis, and inflammation.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level insights into how this compound and its analogs bind to their biological targets, guiding further rational drug design.

Molecular docking studies on other furo[2,3-b]pyridine derivatives have suggested potential interactions with key signaling proteins such as serine/threonine kinases (e.g., AKT1), estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.gov Similar computational approaches, followed by experimental validation, will be crucial for understanding the activity of this compound.

Exploration of Undiscovered Therapeutic Areas

The diverse biological activities reported for the furo[2,3-b]pyridine scaffold suggest that this compound and its analogs may have therapeutic potential in a wide range of diseases beyond those already explored. researchgate.net A systematic exploration of new therapeutic areas is a key future direction.

Potential Therapeutic Applications:

Therapeutic AreaRationale
Neurodegenerative Diseases Some heterocyclic compounds have shown neuroprotective effects. Investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.
Infectious Diseases The antimicrobial properties of related heterocyclic systems warrant the evaluation of this compound against a panel of bacterial and fungal pathogens. researchgate.net
Metabolic Disorders Given the role of certain signaling pathways in metabolism, the potential of these compounds to modulate metabolic processes could be explored.
Rare Diseases High-throughput screening against targets for rare and neglected diseases could uncover novel therapeutic opportunities.

The known anti-proliferative and anti-inflammatory properties of furo[2,3-b]pyridine derivatives provide a strong basis for their investigation in oncology and autoimmune disorders. researchgate.netnih.gov

Development of Furo[2,3-b]pyridine-Based Chemical Probes and Tools

To facilitate the study of its biological functions, the development of high-quality chemical probes and tools based on the this compound scaffold is essential. These tools can be used to investigate biological systems with high precision and specificity.

Types of Chemical Probes and Tools:

Fluorescent Probes: Attaching a fluorescent dye to the this compound core would allow for the visualization of its subcellular localization and interaction with target proteins.

Biotinylated Probes: These probes can be used for affinity-based pulldown experiments to identify binding partners of the compound.

Photoaffinity Probes: These tools can be used to covalently label the target protein upon photoactivation, enabling unambiguous target identification.

The development of such probes will be invaluable for dissecting the complex biology of the furo[2,3-b]pyridine scaffold and validating its targets in a cellular context.

Integration of Artificial Intelligence and Machine Learning in Furo[2,3-b]pyridine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and research on this compound will undoubtedly benefit from these technologies. ijirt.org

Applications of AI and ML:

ApplicationDescription
Predictive Modeling AI algorithms can be trained on existing data for furo[2,3-b]pyridine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested analogs.
De Novo Drug Design Generative AI models can design novel furo[2,3-b]pyridine-based structures with desired properties, expanding the accessible chemical space.
High-Content Image Analysis ML algorithms can analyze complex cellular images from high-content screening experiments to identify subtle phenotypic changes induced by this compound treatment.
Biomarker Discovery AI can be used to analyze large datasets from clinical or preclinical studies to identify biomarkers that predict response to treatment with furo[2,3-b]pyridine-based therapies.

By integrating these computational approaches, the design-make-test-analyze cycle in the development of this compound-based therapeutics can be significantly accelerated.

Q & A

Q. What synthetic strategies are effective for preparing 3-Ethylfuro[2,3-b]pyridine and its derivatives?

The synthesis of furo[2,3-b]pyridine derivatives typically involves coupling reactions, cyclization methods, or SNAr (nucleophilic aromatic substitution) reactions. For example, cyclization of pre-functionalized pyridine intermediates with ethyl-containing precursors can yield 3-ethyl-substituted variants. Key steps include optimizing reaction conditions (e.g., temperature, catalysts) to enhance regioselectivity and yield. Ethyl groups may be introduced via alkylation or cross-coupling (e.g., Suzuki-Miyaura) during intermediate stages .

Q. How can structural characterization of this compound be systematically validated?

Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, ¹H NMR can confirm ethyl group integration (e.g., triplet for CH₂ and quartet for CH₃), while HRMS validates molecular weight. Comparative analysis with spectral databases (e.g., PubChem) ensures consistency. Advanced techniques like 2D NMR (COSY, HSQC) resolve complex coupling patterns in fused-ring systems .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening often targets enzyme inhibition (e.g., kinases, COX-2) using fluorometric or colorimetric assays. For instance, BTK (Bruton’s tyrosine kinase) inhibition can be assessed via ADP-Glo™ kinase assays, while anti-inflammatory activity is tested using COX-2 enzymatic kits. Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes (e.g., JAKs) are critical to prioritize lead compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the optimization of this compound derivatives?

SAR studies focus on modifying the ethyl group, furopyridine core, or substituents (e.g., halogens, methoxy). For example:

  • Ethyl position : Comparing 3-ethyl vs. 2-ethyl analogs reveals steric effects on target binding.
  • Core rigidity : Introducing fused rings (e.g., pyrano[2,3-b]pyridine) may enhance metabolic stability . Computational docking (e.g., AutoDock) predicts interactions with targets like FGFRs, guiding synthetic prioritization .

Q. What mechanistic insights exist for this compound’s multi-target activity (e.g., anti-cancer, anti-inflammatory)?

Dual activity may arise from overlapping pharmacophores. For example:

  • Kinase inhibition : Ethyl groups occupy hydrophobic pockets in BTK or FGFR1, while the furopyridine core hydrogen-bonds with catalytic lysines.
  • COX-2 inhibition : The planar fused ring may mimic arachidonic acid’s conformation, blocking prostaglandin synthesis . Proteomics (e.g., phospho-kinase arrays) and gene expression profiling (RNA-seq) can identify downstream pathways.

Q. How should contradictory data on this compound’s potency across studies be addressed?

Discrepancies in IC₅₀ values (e.g., FGFR1 inhibition vs. earlier reports) may stem from:

  • Assay conditions : Variations in ATP concentrations or buffer pH alter enzymatic activity.
  • Compound purity : HPLC-MS validation ensures >95% purity.
  • Cell models : Primary cells vs. immortalized lines (e.g., HEK293) exhibit differential target expression. Cross-laboratory replication and standardized protocols (e.g., NIH Assay Guidance Manual) mitigate inconsistencies .

Q. What strategies enhance the pharmacokinetic (PK) profile of this compound derivatives?

  • Solubility : Introduce polar groups (e.g., hydroxyl, amine) or formulate as prodrugs (e.g., ester derivatives).
  • Metabolic stability : Deuteration of the ethyl group or fluorination of the pyridine ring reduces CYP450-mediated oxidation.
  • Blood-brain barrier (BBB) penetration : LogP optimization (2–3) and P-gp efflux assays (e.g., Caco-2 monolayers) improve CNS targeting .

Methodological Considerations

Q. How to design a robust in vivo study for this compound’s anti-tumor efficacy?

  • Model selection : Xenografts (e.g., MDA-MB-231 for breast cancer) with FGFR overexpression.
  • Dosing regimen : Pharmacokinetic-driven dosing (e.g., q.d. or b.i.d.) based on t₁/₂ from rodent PK studies.
  • Endpoint analysis : Tumor volume measurement, immunohistochemistry (IHC) for Ki-67 (proliferation), and TUNEL assays (apoptosis) .

Q. What computational tools predict off-target effects of this compound?

  • Pharos : Maps compound-Target Development Level (TDL) associations.
  • SwissTargetPrediction : Prioritizes targets via chemical similarity.
  • Molecular dynamics (MD) : Simulates binding to non-target kinases (e.g., EGFR, VEGFR) to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.